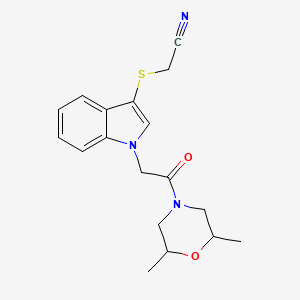
4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H23BrN4O and its molecular weight is 427.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research has led to the synthesis of various naphthyridine derivatives, demonstrating significant antibacterial activity. The synthesis process involves the modification of naphthyridine structures to enhance their antibacterial efficacy. Notably, pyridonecarboxylic acids, including analogs structurally related to 4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide, have been synthesized and tested for their antibacterial properties, showing promising results against a range of bacterial strains (Egawa et al., 1984).
Chemical Synthesis and Characterization
The study of naphthyridine derivatives extends to the exploration of novel synthetic routes and the characterization of their chemical structures. Efforts to synthesize new compounds from aminonaphthyridinones have resulted in the creation of unique heterocyclic systems. These synthetic endeavors contribute to the broader understanding of naphthyridine chemistry and its potential applications in various scientific fields (Deady & Devine, 2006).
Inhibition of Gastric H+,K+-ATPase
Research into 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, which are structurally related to the compound , has explored their potential as reversible inhibitors of gastric H+,K+-ATPase. This line of investigation highlights the therapeutic potential of naphthyridine derivatives in treating conditions associated with gastric acid secretion. However, the specific compounds studied did not demonstrate a pharmacologically relevant level of inhibitory potency, indicating the need for further structural optimization (Björk et al., 1996).
Electrogenerated Chemiluminescence Derivatization
The derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection highlights another scientific application of naphthyridine derivatives. This method, utilizing related compounds, enhances the sensitivity and selectivity of carboxylic acid detection, showcasing the compound's utility in analytical chemistry (Morita & Konishi, 2002).
Cytotoxic Activity and DNA Binding
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including those related to the compound in focus, have shown potent cytotoxicity against various cancer cell lines. This research underlines the potential of naphthyridine derivatives in the development of new chemotherapeutic agents. Furthermore, studies on DNA interaction and docking highlight the molecular mechanisms underlying their cytotoxic effects, providing insights into their mode of action at the cellular level (Deady et al., 2005; Deady et al., 2003).
Propiedades
IUPAC Name |
4-(4-bromo-3-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c1-5-26(6-2)21(27)17-12-23-20-16(9-7-14(4)24-20)19(17)25-15-8-10-18(22)13(3)11-15/h7-12H,5-6H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIJTGCMBBINFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Br)C)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2524158.png)


![9-(2-furylmethyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524164.png)
![tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate](/img/structure/B2524168.png)
![6-(tert-butylsulfonyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2524169.png)

![N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524172.png)



![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid](/img/structure/B2524177.png)

